molecular formula C17H16N2OS2 B5755838 N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide

Cat. No. B5755838
M. Wt: 328.5 g/mol
InChI Key: CDJMFYUWDFOLDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide, also known as ETAA, is a synthetic compound that has gained attention in the scientific community for its potential use in treating various diseases. ETAA belongs to the family of thiazole compounds, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide is not fully understood, but it is believed to act on multiple targets in the body. N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide has been shown to interact with various enzymes and receptors, including carbonic anhydrase, cholinesterase, and GABA receptors. These interactions may contribute to the diverse biological activities of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide.
Biochemical and Physiological Effects:
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide has been shown to have various biochemical and physiological effects in the body. In cancer research, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide has been shown to inhibit the expression of VEGF, a protein that promotes angiogenesis, and induce the expression of p53, a tumor suppressor protein. In Alzheimer's disease research, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide has been shown to reduce the levels of beta-amyloid peptides and inhibit their aggregation. In epilepsy research, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide has been shown to increase the levels of GABA, an inhibitory neurotransmitter, and reduce the levels of glutamate, an excitatory neurotransmitter.

Advantages and Limitations for Lab Experiments

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide has several advantages for lab experiments, including its high purity and stability, and its ability to inhibit the growth of cancer cells and reduce the levels of beta-amyloid peptides. However, there are also limitations to using N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide. One area of focus is the development of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide derivatives with improved potency and selectivity for specific targets. Another area of focus is the investigation of the pharmacokinetics and pharmacodynamics of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide in vivo, to better understand its potential use as a therapeutic agent. Additionally, further research is needed to fully understand the mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide and its potential for treating various diseases.

Synthesis Methods

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide can be synthesized through a multistep process that involves the reaction of 2-thiopheneacetic acid with thionyl chloride, followed by the addition of 4-phenylthiosemicarbazide and 5-ethyl-2-mercaptobenzimidazole. The resulting compound is then acetylated with acetic anhydride to yield N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide. This synthesis method has been optimized to produce high yields and purity of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide.

Scientific Research Applications

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and epilepsy. In cancer research, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of the disease. In epilepsy research, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide has been shown to have anticonvulsant effects, potentially due to its ability to modulate GABAergic neurotransmission.

properties

IUPAC Name

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-2-14-16(12-7-4-3-5-8-12)19-17(22-14)18-15(20)11-13-9-6-10-21-13/h3-10H,2,11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJMFYUWDFOLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)NC(=O)CC2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)acetamide

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